Aspalathin (2',3,4,4',6'-pentahydroxy-3'-C-β-D-glucopyranosyldihydrochalcone) is a C-glucosyl dihydrochalcone, a type of flavonoid, predominantly found in Aspalathus linearis (Burman f.) R. Dahlgren, commonly known as Rooibos. [] Rooibos is a shrub endemic to the mountainous Cederberg region of the Western Cape province of South Africa. [] This plant has a long history of use in traditional medicine and is gaining increasing recognition as a source of bioactive compounds. [] Aspalathin is particularly interesting due to its unique structure and potential health benefits, especially in the context of metabolic diseases like type 2 diabetes and obesity. [, , , , ]
Aspalathin is a key compound found in unfermented or green Rooibos, while its concentration significantly decreases during the fermentation process, leading to the characteristic red-brown color of fermented Rooibos. [, , ] This is because aspalathin undergoes oxidation during fermentation, converting into other flavonoids like isoorientin and orientin. [, , ]
The potential benefits of aspalathin have led to research focusing on its extraction, synthesis, and evaluation of its biological activity. [, , , , , ] These research efforts aim to unlock its potential application as a nutraceutical or therapeutic agent for metabolic disorders and other health conditions.
Improving Stability and Bioavailability: Research on improving aspalathin's stability and bioavailability is crucial for maximizing its therapeutic potential. [, ] This includes exploring encapsulation techniques, formulating stable derivatives, and investigating its metabolism to understand its fate in the body.
Synergistic Effects with Other Rooibos Compounds: Investigating the synergistic effects of aspalathin with other bioactive compounds in Rooibos, such as isoorientin and orientin, could lead to the development of more potent extracts or formulations with enhanced bioactivity. [, ]
Aspalathin is primarily sourced from green Rooibos tea, which is made from unfermented leaves of the Aspalathus linearis plant. The concentration of aspalathin can vary significantly based on factors such as the cultivation conditions and the processing methods used during tea production. Notably, fermentation processes tend to reduce its levels in the final product .
In terms of classification, aspalathin belongs to the broader category of flavonoids, specifically under the subclass of dihydrochalcones. Its unique structure and properties distinguish it from other flavonoids.
The synthesis of aspalathin has been achieved through various methods, with notable approaches including:
Spectroscopic analysis confirms the identity of synthetic aspalathin through techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. The data obtained closely matches that of naturally occurring aspalathin, validating the synthesis methods employed .
Aspalathin participates in various chemical reactions that enhance its functional properties:
The mechanism by which aspalathin exerts its beneficial effects primarily involves:
Aspalathin is characterized by:
Key chemical properties include:
Aspalathin has garnered attention for its potential applications in various fields:
Aspalathin is exclusively biosynthesized in Aspalathus linearis (Brum.f.) R.Dahlgren, a leguminous shrub endemic to South Africa’s Cape Floristic Region. This plant, commonly known as rooibos or "red bush," thrives in the Fynbos biome, characterized by nutrient-poor, sandy, acidic soils and a Mediterranean climate with hot, dry summers and cool, wet winters [1] [9]. The species exhibits significant genetic polymorphism, with at least eight distinct wild growth forms recognized, including prostrate shrublets (e.g., Southern Sprouters) and erect bushes (e.g., Red and Tree types) reaching up to 2 meters in height [5] [8].
Commercial cultivation relies predominantly on the 'Nortier' genotype (Red type), selected in the 1930s for its high yield and superior tea quality. This cultivar originates from wild populations in the Cederberg Mountains and Pakhuis Pass [1] [5]. The plant’s deep taproot (up to 2 meters) enables access to groundwater, conferring drought resilience [9]. Critically, aspalathin content varies substantially across ecotypes: Wild populations in Nieuwoudtville and Wupperthal show divergent phenolic profiles, with some lacking aspalathin entirely and producing alternative flavonoids like orientin and rutin instead [8].
Table 1: Growth Forms of Aspalathus linearis and Aspalathin Production
Growth Form | Morphology | Fire Survival Strategy | Aspalathin Content |
---|---|---|---|
Southern/Northern Sprouters | Prostrate shrublets (<50 cm) | Resprouter (lignotuber) | Low or absent |
Grey Sprouters | Dense shrubs | Resprouter | Variable |
Red Type (Nortier) | Erect bushes (1–2 m) | Reseeder | High (4–12% dry weight) |
Tree Type | Tall, slender bushes (≤2 m) | Reseeder | Moderate |
Aspalathin (IUPAC name: 3-(3,4-Dihydroxyphenyl)-1-[5-(β-D-glucopyranosyl)-2,4-dihydroxyphenyl]propan-1-one) is a dihydrochalcone featuring a C-linked glucose moiety. Its molecular formula is C₂₁H₂₄O₁₁, with a molar mass of 452.412 g/mol [2] [7]. Structurally, it comprises:
The C-glucosidic bond distinguishes aspalathin from O-glucosides like phloridzin, conferring exceptional resistance to acid/alkaline hydrolysis and enzymatic degradation [3]. However, aspalathin is heat- and light-sensitive. During rooibos processing ("fermentation"), oxidation converts aspalathin to flavones (e.g., orientin and isoorientin), diminishing its concentration in traditional fermented teas [3] [6]. Green (unoxidized) rooibos retains up to 179 mg/L aspalathin versus 5.8 mg/L in fermented versions [3].
Table 2: Key Chemical Properties and Stability Challenges of Aspalathin
Property | Characteristic | Significance |
---|---|---|
Glycosidic Bond | C-C bond (glucose at C2 of ring A) | Resists hydrolysis; enhances bioactivity stability |
Major Degradation Products | Orientin, isoorientin (via oxidation) | Dominant in fermented rooibos; lower bioactivity |
Solubility | Polar (soluble in methanol/water) | Facilitates extraction for nutraceuticals |
Stability | Sensitive to heat, light, and oxidation | Processing affects yield; green rooibos preferred |
The ethnobotanical use of A. linearis dates to pre-colonial Khoisan communities, who likely utilized wild plants medicinally. However, definitive records of rooibos tea consumption emerge only in the late 19th century among rural communities of the Cederberg [1] [5]. Early commercial efforts began in 1904, when merchant Benjamin Ginsberg pioneered fermentation techniques mimicking Chinese Keemun tea, using barrel oxidation to develop the characteristic red-brown color [1].
The pivotal breakthrough came in the 1930s with Dr. Pieter le Fras Nortier’s discovery of seed germination: Scarification (mechanical abrasion of seed coats) enabled cultivation, replacing unsustainable wild harvesting. Nortier collected seeds from ant nests, paying local communities £5 per matchbox, and developed the high-yielding 'Nortier' cultivar [1] [5]. Aspalathin itself was first isolated in 1965 by Koeppen and Roux using chromatographic techniques. Initial research focused on its role as a precursor to tea pigments, but the antioxidant properties identified in the 1990s shifted attention toward health applications [2] [6]. By the 2000s, aspalathin’s antidiabetic potential became a major research focus, cementing its status as rooibos’ key bioactive compound [3] [6].
Table 3: Key Milestones in Aspalathin Research
Year | Milestone | Key Contributors |
---|---|---|
1904 | First fermentation process for rooibos tea | Benjamin Ginsberg |
1930s | Cultivation enabled by seed scarification | Dr. Pieter le Fras Nortier |
1965 | Isolation and structural characterization | Koeppen and Roux |
1990s | Identification of antioxidant properties | Multiple research groups |
2000s | Demonstration of antidiabetic effects in vivo | Muller, Johnson et al. |
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